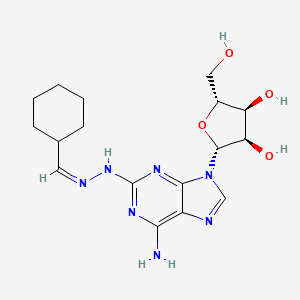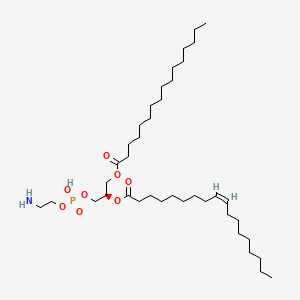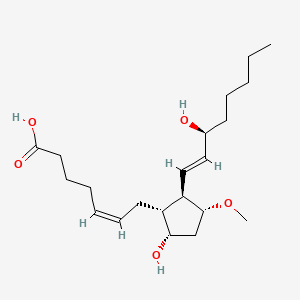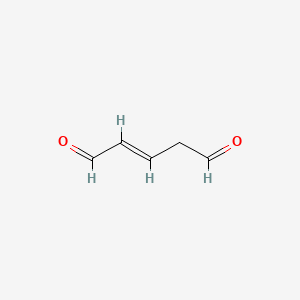
Binodenoson
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Binodenoson is a pharmacologic stress agent that is highly selective for the adenosine A2A receptor. This compound is primarily used in cardiac stress tests to diagnose coronary artery disease by increasing cardiac blood flow. Its specificity to the adenosine A2A receptor allows for a more effective dose with fewer side effects compared to other treatments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Binodenoson involves the formation of a hydrazone linkage between cyclohexylmethylene and adenosine. The reaction typically requires a hydrazine derivative and an aldehyde or ketone under mild conditions. The process involves:
Formation of Hydrazone: Cyclohexylmethylene hydrazine reacts with adenosine in the presence of a suitable solvent like ethanol or methanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions: Binodenoson primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral pH.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while oxidation can lead to the formation of carboxylic acids or ketones .
科学的研究の応用
Binodenoson has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study adenosine receptor interactions and the effects of selective agonists.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Primarily used in cardiac stress tests to diagnose coronary artery disease. It is also being explored for potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in the development of diagnostic imaging agents and as a reference compound in pharmacological studies
作用機序
Binodenoson exerts its effects by selectively binding to the adenosine A2A receptor. This receptor is involved in increasing cardiac blood flow. Upon binding, this compound activates the receptor, leading to vasodilation and increased blood flow to the heart. This mechanism allows for effective cardiac stress testing with fewer side effects compared to non-selective agents .
類似化合物との比較
Regadenoson: Another selective adenosine A2A receptor agonist used in cardiac stress tests.
Apadenoson: Similar to Binodenoson, it is in development for cardiac stress testing.
Adenosine: A non-selective adenosine receptor agonist used in various diagnostic and therapeutic applications.
Comparison: this compound is unique due to its high selectivity for the adenosine A2A receptor, which allows for a single injection administration with fewer side effects. In contrast, adenosine requires a continuous infusion and has a broader range of side effects due to its non-selective nature. Regadenoson and Apadenoson also offer selective action but differ in their pharmacokinetic profiles and clinical use stages .
特性
分子式 |
C17H25N7O4 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/b20-6-/t10-,12-,13-,16-/m1/s1 |
InChIキー |
XJFMHMFFBSOEPR-PNHMZMSVSA-N |
異性体SMILES |
C1CCC(CC1)/C=N\NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
正規SMILES |
C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
同義語 |
2-(cyclohexylmethylidenehydrazino)adenosine Binodenoson WRC 0470 WRC-0470 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol](/img/structure/B1235466.png)





![3-[(Z)-(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B1235479.png)
![2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide](/img/structure/B1235482.png)



![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)
![5H-Thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B1235487.png)
